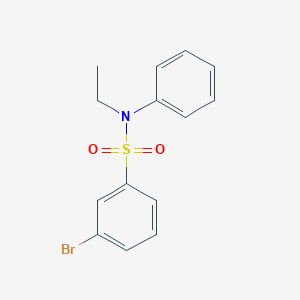![molecular formula C14H18FNO4S B261819 Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate, also known as EFPC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. EFPC is a piperidine derivative that has a sulfonyl group attached to a fluorophenyl ring, making it a unique compound with diverse properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, as mentioned above. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to modulate the activity of certain ion channels in the body, which may have implications for its use in treating various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate has several advantages for use in laboratory experiments, including its relatively simple synthesis method and its unique chemical properties. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate. One area of interest is the development of this compound as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects and to inhibit acetylcholinesterase. Another potential direction is the investigation of this compound's interactions with other enzymes and proteins in the body, which may have implications for its use in treating other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate involves a multi-step process, starting with the reaction of 3-fluorobenzene sulfonamide with ethyl piperidine-4-carboxylate, followed by the addition of acetic anhydride and triethylamine. The final product is obtained through purification and isolation processes, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, this compound has been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent. In biochemistry, this compound has been investigated for its interactions with proteins and enzymes, as well as its potential as a tool for studying biological processes.
Propriétés
Formule moléculaire |
C14H18FNO4S |
|---|---|
Poids moléculaire |
315.36 g/mol |
Nom IUPAC |
ethyl 1-(3-fluorophenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H18FNO4S/c1-2-20-14(17)11-6-8-16(9-7-11)21(18,19)13-5-3-4-12(15)10-13/h3-5,10-11H,2,6-9H2,1H3 |
Clé InChI |
OSEVLLQWRWLUPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F |
SMILES canonique |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)







![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)
